molecular formula C13H18O2S B8077990 4-(2-Methoxy-5-methylphenyl)thian-4-ol

4-(2-Methoxy-5-methylphenyl)thian-4-ol

Cat. No.: B8077990
M. Wt: 238.35 g/mol
InChI Key: HVOCBMXZKGWJLM-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-10-3-4-12(15-2)11(9-10)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOCBMXZKGWJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-(2-Methoxy-5-methylphenyl)thian-4-ol involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Methoxy-5-methylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Reference
4-(2-Methoxy-5-methylphenyl)thian-4-ol Thiane (C₅H₉S) -OH, 2-methoxy-5-methylphenyl Sulfur-containing six-membered ring N/A
5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol 1,2,4-Triazole 2-methoxybenzyl, 2-methoxyphenyl, -OH Nitrogen-rich five-membered ring
2-[4-(4-Methoxyphenyl)-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]phenol 1,2,4-Triazole 4-methoxyphenyl, 2-pyridyl, -OH Pyridyl group enhances aromatic stacking
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)thiazol-4-ol Thiazole 4-chlorophenyl, 4-methoxyphenyl, -OH Sulfur-nitrogen five-membered ring
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid Linear chain 2-methoxy-5-methylphenyl, carboxylic acid Non-cyclic, carboxylic acid functionality

Key Observations :

  • Ring Systems : The thiane ring in the target compound provides conformational flexibility compared to rigid triazole or thiazole cores in analogs. This may influence binding affinity in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Purity/Solubility Commercial Availability Reference
2-Methoxy-5-methylphenyl pivalate C₁₃H₁₈O₃ >95.0% (HPLC) 1g: ¥5,700; 5g: ¥21,000
4-(2-Methoxyethyl)phenol C₉H₁₂O₂ Not specified 25g: ¥3,100; 500g: ¥22,200
This compound Not provided Inferred moderate No direct data N/A

Key Observations :

  • The 2-methoxy-5-methylphenyl group in analogs like 2-Methoxy-5-methylphenyl pivalate is associated with high purity (>95%), suggesting stability under standard conditions .
  • Substituent chain length (e.g., methoxyethyl vs. methoxy-methyl) may influence lipophilicity, affecting solubility and bioavailability .

Key Observations :

  • Triazoles vs. Thianes: Triazole derivatives exhibit strong antifungal activity due to nitrogen-rich aromatic systems, which chelate metal ions in biological targets .
  • Thiazoles : Thiazole-based compounds like ST-1748 demonstrate activity in lipid signaling pathways, suggesting sulfur-containing heterocycles broadly influence bioactivity .

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